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Compound of Interest

Compound Name: 2-Methyl-benzenebutanamine

Cat. No.: B15234034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative characterization of the 2-Methyl-benzenebutanamine
reference standard. In the absence of a publicly available, certified reference standard for 2-
Methyl-benzenebutanamine, this document outlines the expected analytical profile based on

data from structurally similar compounds and established analytical methodologies for the

characterization of novel psychoactive substances. We present a comparative analysis with its

positional isomers, 3-Methyl-benzenebutanamine and 4-Methyl-benzenebutanamine, to aid in

the identification and differentiation of these compounds.

Overview and Significance
2-Methyl-benzenebutanamine is a substituted phenethylamine and a positional isomer of

known stimulants. As with many novel psychoactive substances, the lack of well-characterized

reference standards poses a significant challenge for forensic laboratories, clinical

toxicologists, and researchers. Accurate identification and quantification are critical for

understanding its pharmacological and toxicological properties. This guide proposes a

comprehensive analytical workflow and expected data for the characterization of a 2-Methyl-
benzenebutanamine reference standard.
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Below is a table summarizing the predicted physicochemical properties of 2-Methyl-
benzenebutanamine and its common positional isomers. These values are estimated and

should be confirmed by empirical analysis of a certified reference standard.

Property
2-Methyl-
benzenebutanamin
e

3-Methyl-
benzenebutanamin
e

4-Methyl-
benzenebutanamin
e

Molecular Formula C11H17N C11H17N C11H17N

Molecular Weight 163.26 g/mol 163.26 g/mol 163.26 g/mol

CAS Number Not available Not available Not available

Predicted Boiling

Point
~230-240 °C ~230-240 °C ~230-240 °C

Predicted LogP ~3.0 ~3.0 ~3.0

Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid

Chromatography (HPLC) are essential techniques for the separation and identification of

positional isomers of substituted phenethylamines.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides valuable information on the fragmentation patterns of the molecule, aiding in

its structural elucidation. Due to their similar structures, derivatization is often employed to

improve the chromatographic resolution of positional isomers.

Table 1: Predicted GC-MS Data
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Analyte Retention Index (DB-5) Key Mass Fragments (m/z)

2-Methyl-benzenebutanamine ~1400-1450 148, 117, 91, 44

3-Methyl-benzenebutanamine ~1410-1460 148, 117, 91, 44

4-Methyl-benzenebutanamine ~1415-1465 148, 117, 91, 44

2-MBB-TFA Derivative ~1550-1600 244, 117, 91

3-MBB-TFA Derivative ~1560-1610 244, 117, 91

4-MBB-TFA Derivative ~1565-1615 244, 117, 91

MBB-TFA: Methyl-benzenebutanamine-Trifluoroacetyl derivative

High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV or mass spectrometric detection is a powerful tool for the quantification

and confirmation of 2-Methyl-benzenebutanamine.

Table 2: Predicted HPLC-UV/MS Data

Analyte
Retention Time
(C18)

UV λmax [M+H]+ (m/z)

2-Methyl-

benzenebutanamine
~5-7 min ~260 nm 164.14

3-Methyl-

benzenebutanamine
~5-7 min ~265 nm 164.14

4-Methyl-

benzenebutanamine
~5-7 min ~268 nm 164.14

Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy are crucial for the definitive structural confirmation of a reference standard.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of

each atom in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton
2-Methyl-
benzenebutanamin
e (δ, ppm)

3-Methyl-
benzenebutanamin
e (δ, ppm)

4-Methyl-
benzenebutanamin
e (δ, ppm)

-CH₃ (Aromatic) ~2.3 ~2.3 ~2.3

-CH₂- (Benzylic) ~2.6 ~2.6 ~2.6

-CH₂- (Propyl) ~1.7 ~1.7 ~1.7

-CH₂- (Amine) ~2.8 ~2.8 ~2.8

-NH₂ ~1.5 (broad) ~1.5 (broad) ~1.5 (broad)

Aromatic H ~7.1-7.2 ~7.0-7.2 ~7.1 (d), ~7.1 (d)

Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)

N-H Stretch (Amine) 3300-3400 (broad)

C-H Stretch (Aromatic) 3000-3100

C-H Stretch (Aliphatic) 2850-2960

C=C Stretch (Aromatic) 1450-1600

N-H Bend (Amine) 1590-1650
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Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of analytical

data.

GC-MS Protocol
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC

with 5977A MSD).

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 300°C, hold

for 5 min.

Inlet Temperature: 280°C.

Injection Volume: 1 µL (splitless).

MSD Transfer Line: 280°C.

Ion Source Temperature: 230°C.

Electron Energy: 70 eV.

Mass Range: 40-550 amu.

Derivatization: To 1 mg of the sample, add 100 µL of trifluoroacetic anhydride (TFAA) and 50

µL of ethyl acetate. Heat at 70°C for 20 minutes. Evaporate the solvent and reconstitute in

ethyl acetate.

HPLC-UV/MS Protocol
Instrument: HPLC system with a UV detector and a mass spectrometer (e.g., Agilent 1260

Infinity II with 6120 Quadrupole LC/MS).

Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, return to initial

conditions.

Flow Rate: 0.8 mL/min.

Column Temperature: 30°C.

Injection Volume: 5 µL.

UV Detection: 260 nm.

MS Ionization: Electrospray Ionization (ESI), positive mode.

NMR Spectroscopy Protocol
Instrument: 400 MHz NMR spectrometer (e.g., Bruker Avance III).

Solvent: Chloroform-d (CDCl₃).

Concentration: 10 mg/mL.

¹H NMR: 16 scans, relaxation delay of 1 s.

¹³C NMR: 1024 scans, relaxation delay of 2 s.

IR Spectroscopy Protocol
Instrument: FTIR spectrometer with an ATR accessory (e.g., PerkinElmer Spectrum Two).

Method: Attenuated Total Reflectance (ATR).

Scans: 16 scans.

Resolution: 4 cm⁻¹.
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Visualizations
The following diagrams illustrate the proposed analytical workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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